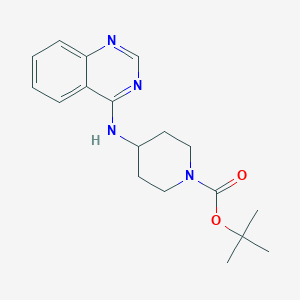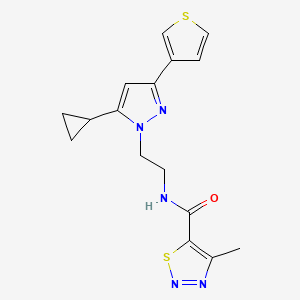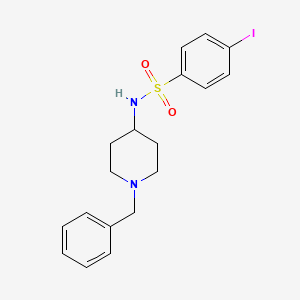![molecular formula C12H11N7OS2 B2943241 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 442670-47-5](/img/structure/B2943241.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including an amide, a thiazole, a triazole, and a pyridine . It’s part of a class of compounds that have been widely studied due to their diverse pharmacological properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of a variety of chemical reactions. For instance, the synthesis of related compounds has been achieved through the reaction of the requisite amino derivative and various bifunctional compounds under different experimental settings .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The PubChem database provides a detailed 2D and 3D structure of a similar compound .Chemical Reactions Analysis
The compound, due to its functional groups, can participate in a variety of chemical reactions. For instance, 1,2,4-triazoles have been shown to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. A similar compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, has a molecular weight of 193.23 g/mol .Scientific Research Applications
Antimicrobial Activity
A study by MahyavanshiJyotindra et al. (2011) synthesized a series of compounds related to "2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide" and evaluated them for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. These compounds showed promising results, highlighting their potential as antimicrobial agents (MahyavanshiJyotindra, A. ParmarKokila, & K. MahatoAnil, 2011).
Antitumor Activity
Albratty et al. (2017) explored the antitumor activities of certain novel derivatives, including thiophene, pyrimidine, coumarin, pyrazole, and pyridine. These compounds were found to exhibit promising inhibitory effects on different cancer cell lines, with some derivatives showing comparable effects to doxorubicin, a well-known antitumor drug (Albratty, El-Sharkawy, & Shamsher Alam, 2017).
Insecticidal Properties
Fadda et al. (2017) utilized a derivative for the synthesis of various heterocycles, aiming to assess their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The study found that representative compounds exhibited significant insecticidal activity, suggesting the potential of these compounds in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Synthesis and Structural Studies
Research by Savchenko et al. (2020) focused on the intramolecular cyclization of related acetamide derivatives to synthesize novel compounds with potential biological activities. Their work emphasizes the importance of structural elucidation in understanding the bioactivity of these compounds (Savchenko et al., 2020).
Antioxidant Activity
A study by Chkirate et al. (2019) synthesized coordination complexes from pyrazole-acetamide derivatives, examining their antioxidant activities through various in vitro assays. The findings indicated that both the ligands and their complexes showed significant antioxidant activity, underscoring the therapeutic potential of these compounds (Chkirate et al., 2019).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes are areas of ongoing research.
Result of Action
It has been suggested that the compound may have potential therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
Safety and Hazards
properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS2/c13-19-10(8-1-3-14-4-2-8)17-18-12(19)22-7-9(20)16-11-15-5-6-21-11/h1-6H,7,13H2,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJXFRRTEMCMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2943164.png)



![3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2943172.png)



![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)